HDAC1 Inhibition Potency vs. Tacedinaline (CI‑994)
In biochemical assays, 4‑Cyano‑N‑(2‑methoxydibenzo[b,d]furan‑3‑yl)benzamide inhibits human recombinant HDAC1 with an IC₅₀ of 2.30 nM (HDAC‑Glo assay, 20 min incubation) [1]. In contrast, the clinically studied benzamide tacedinaline (CI‑994, CAS 112522‑64‑2) inhibits recombinant HDAC1 with an IC₅₀ of 0.9 μM (= 900 nM) under comparable enzymatic conditions [2]. This represents a 391‑fold greater potency for the target compound.
| Evidence Dimension | HDAC1 inhibition IC₅₀ |
|---|---|
| Target Compound Data | 2.30 nM |
| Comparator Or Baseline | Tacedinaline (CI‑994): 0.9 μM (900 nM) |
| Quantified Difference | ~391‑fold |
| Conditions | Human recombinant HDAC1; target compound: HDAC‑Glo assay, 20 min; comparator: recombinant enzyme assay (as reported by MedChemExpress/Selleck). |
Why This Matters
A near‑400‑fold potency difference means substantially lower compound consumption in biochemical screens and potentially reduced off‑target pressure at working concentrations, directly impacting assay cost and reproducibility.
- [1] BindingDB, BDBM50481803. HDAC1 IC₅₀ 2.30 nM. View Source
- [2] Tacedinaline (N‑acetyldinaline) product information, MedChemExpress. IC₅₀ HDAC1 = 0.9 μM; HDAC2 = 0.9 μM; HDAC3 = 1.2 μM; HDAC8 >20 μM. View Source
